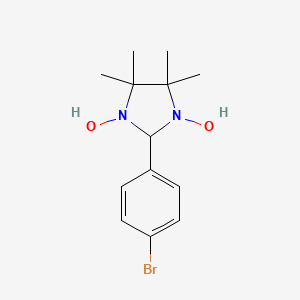
Imidazolidine, 2-(4-bromophenyl)-1,3-dihydroxy-4,4,5,5-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)-4,4,5,5-tetramethylimidazolidine-1,3-diol is an organic compound that features a bromophenyl group attached to an imidazolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-4,4,5,5-tetramethylimidazolidine-1,3-diol typically involves the reaction of 4-bromobenzaldehyde with 2,2,4,4-tetramethyl-1,3-dioxolane in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize the formation of by-products. Solvent recovery and recycling are also implemented to reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromophenyl)-4,4,5,5-tetramethylimidazolidine-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can yield different imidazolidine derivatives with altered functional groups.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed under basic conditions.
Major Products Formed
Oxidation: Imidazolidine derivatives with additional oxygen-containing functional groups.
Reduction: Imidazolidine derivatives with reduced functional groups.
Substitution: Various substituted imidazolidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Bromophenyl)-4,4,5,5-tetramethylimidazolidine-1,3-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenyl)-4,4,5,5-tetramethylimidazolidine-1,3-diol involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the imidazolidine ring can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Bromophenyl)-4,4,5,5-tetramethylimidazolidine-1,3-dione
- 2-(4-Bromophenyl)-4,4,5,5-tetramethylimidazolidine-1,3-dithione
Uniqueness
2-(4-Bromophenyl)-4,4,5,5-tetramethylimidazolidine-1,3-diol is unique due to its specific combination of a bromophenyl group and an imidazolidine ring with hydroxyl groups. This structure imparts distinct chemical reactivity and biological activity compared to its analogs, making it a valuable compound for various applications.
Propiedades
Número CAS |
623946-20-3 |
|---|---|
Fórmula molecular |
C13H19BrN2O2 |
Peso molecular |
315.21 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)-1,3-dihydroxy-4,4,5,5-tetramethylimidazolidine |
InChI |
InChI=1S/C13H19BrN2O2/c1-12(2)13(3,4)16(18)11(15(12)17)9-5-7-10(14)8-6-9/h5-8,11,17-18H,1-4H3 |
Clave InChI |
ZLRXDBVMARDABB-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(N(C(N1O)C2=CC=C(C=C2)Br)O)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide 4-methylbenzenesulfonate](/img/structure/B12929741.png)
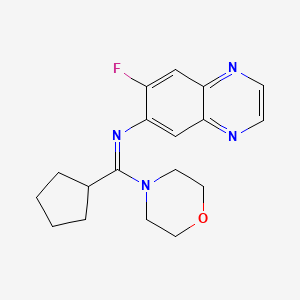
![N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B12929757.png)


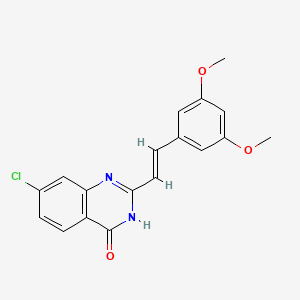

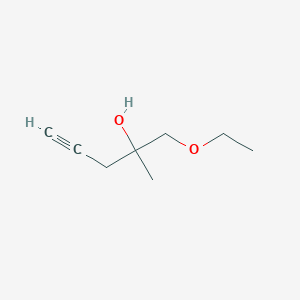
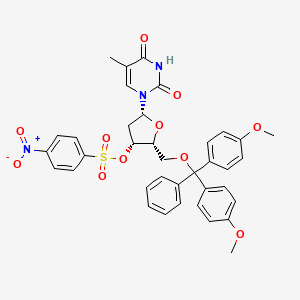
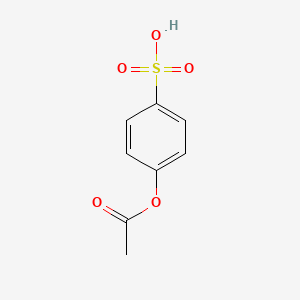
![[6-(Trifluoromethyl)pyrimidin-4-yl]methanamine](/img/structure/B12929807.png)
![Methyl 4-(6-bromoimidazo[1,2-a]pyrimidin-2-yl)benzoate](/img/structure/B12929810.png)
![8-Fluoro-5-azaspiro[2.5]octane](/img/structure/B12929816.png)

